molecular formula C18H17N3O3S B2666624 N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021227-36-0

N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No. B2666624
CAS RN: 1021227-36-0
M. Wt: 355.41
InChI Key: OLNUXCQBRHMGQT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a thiazole ring, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings (furan and thiazole) and an amide group. These groups are likely to influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to participate in a variety of chemical reactions. For example, thiazole derivatives can undergo reactions with various electrophiles and nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic rings .

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Study

A novel series of heterocyclic compounds, including N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives, were synthesized and characterized. These compounds were evaluated for their antibacterial and antifungal activities, showcasing the potential of furan and thiazol derivatives in developing new antimicrobial agents (G. K. Patel, H. S. Patel, & P. Shah, 2015).

Anti-Plasmodial Activity

Research into N-acylated furazan-3-amine derivatives, including those with benzamide moieties, has shown promising activity against Plasmodium falciparum strains. The structural modification of these compounds revealed significant structure-activity relationships, highlighting the importance of the acyl moiety in determining biological activity against malaria (Theresa Hermann et al., 2021).

Molecular Characterization and Biological Activity

The synthesis and comprehensive molecular characterization of a thiazole-based heterocyclic amide, specifically N-(thiazol-2-yl)furan-2-carboxamide, were conducted. Experimental and theoretical methods, including X-ray diffraction and density functional theory (DFT) modelling, were utilized. The compound exhibited good antimicrobial activity, underscoring the potential of furan and thiazole derivatives in pharmacological applications (Sukriye Cakmak et al., 2022).

Antimicrobial and Antifungal Agents

A study focused on the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives as potential antifungal agents. These compounds, showcasing a fusion of thiazole and benzamide groups, demonstrated significant antimicrobial activity, especially against Gram-positive bacterial strains and fungi (B. Narayana et al., 2004).

Electrocatalysis in Organic Synthesis

An innovative approach for the synthesis of benzothiazoles and thiazolopyridines was reported, utilizing TEMPO-catalyzed electrolytic C–H thiolation. This metal- and reagent-free method emphasizes the versatility of thiazole derivatives in facilitating the formation of key C–S bonds, pivotal in the development of pharmaceuticals and organic materials (Xiang-Yang Qian et al., 2017).

Future Directions

Given the diverse biological activities of thiazole derivatives, this compound could be of interest for future research in medicinal chemistry . Further studies could explore its potential biological activities and develop methods for its synthesis and characterization.

properties

IUPAC Name

N-[4-[3-(furan-2-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c22-16(19-11-15-7-4-10-24-15)9-8-14-12-25-18(20-14)21-17(23)13-5-2-1-3-6-13/h1-7,10,12H,8-9,11H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNUXCQBRHMGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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